molecular formula C12H17ClO2S B1658720 2,5-Di(propan-2-yl)benzenesulfonyl chloride CAS No. 61942-72-1

2,5-Di(propan-2-yl)benzenesulfonyl chloride

Cat. No.: B1658720
CAS No.: 61942-72-1
M. Wt: 260.78 g/mol
InChI Key: OUZQFXRSNCKYFE-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in chemical laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(propan-2-yl)benzenesulfonyl chloride typically involves the sulfonation of 2,5-Di(propan-2-yl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

2,5-Di(propan-2-yl)benzene+Chlorosulfonic acid2,5-Di(propan-2-yl)benzenesulfonyl chloride+HCl\text{2,5-Di(propan-2-yl)benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,5-Di(propan-2-yl)benzene+Chlorosulfonic acid→2,5-Di(propan-2-yl)benzenesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(propan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

2,5-Di(propan-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives and other functionalized compounds.

    Biology: Used in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Di(propan-2-yl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the formation of sulfonamide derivatives, the sulfonyl chloride group reacts with amines to form a stable sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di(propan-2-yl)benzenesulfonyl chloride
  • 2,6-Di(propan-2-yl)benzenesulfonyl chloride
  • 3,5-Di(propan-2-yl)benzenesulfonyl chloride

Uniqueness

2,5-Di(propan-2-yl)benzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This compound’s distinct structure allows for selective functionalization and applications in various fields.

Properties

IUPAC Name

2,5-di(propan-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZQFXRSNCKYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278627
Record name 2,5-di(propan-2-yl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61942-72-1
Record name NSC8536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-di(propan-2-yl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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